molecular formula C7H10O5S3 B11056733 2-Methoxy-3,5-bis(methylsulfonyl)thiophene CAS No. 88235-01-2

2-Methoxy-3,5-bis(methylsulfonyl)thiophene

Cat. No.: B11056733
CAS No.: 88235-01-2
M. Wt: 270.4 g/mol
InChI Key: VAMWMAUJEWVSPQ-UHFFFAOYSA-N
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Description

2-Methoxy-3,5-bis(methylsulfonyl)thiophene is a thiophene derivative characterized by the presence of methoxy and methylsulfonyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene typically involves the introduction of methoxy and methylsulfonyl groups onto the thiophene ring. One common method is the sulfonation of 2-methoxythiophene followed by methylation of the sulfonic acid groups. The reaction conditions often involve the use of strong acids like sulfuric acid and methylating agents such as dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,5-bis(methylsulfonyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-3,5-bis(methylsulfonyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5-bis(methylsulfonyl)thiophene involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to biological targets. The pathways involved may include inhibition of enzymes or interaction with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-methylthiothiophene
  • 2,5-Bis(methylthio)thiophene

Uniqueness

2-Methoxy-3,5-bis(methylsulfonyl)thiophene is unique due to the presence of both methoxy and methylsulfonyl groups, which impart distinct electronic and steric properties.

Properties

CAS No.

88235-01-2

Molecular Formula

C7H10O5S3

Molecular Weight

270.4 g/mol

IUPAC Name

2-methoxy-3,5-bis(methylsulfonyl)thiophene

InChI

InChI=1S/C7H10O5S3/c1-12-7-5(14(2,8)9)4-6(13-7)15(3,10)11/h4H,1-3H3

InChI Key

VAMWMAUJEWVSPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(S1)S(=O)(=O)C)S(=O)(=O)C

Origin of Product

United States

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